Benastatin A

概要

説明

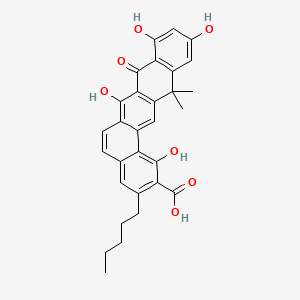

ベナスタチンAは、ストレプトマイセス属の細菌から得られるポリケチド系天然物です。 解毒過程に関与する酵素であるグルタチオンS-トランスフェラーゼの阻害剤として知られています 。 この化合物は、複数のヒドロキシル基とペンチル側鎖を持つベンゾ[a]ナフタセン骨格を特徴とするユニークな構造を持っています .

2. 製法

合成ルートと反応条件: ベナスタチンAは、主にストレプトマイセス属MI384-DF12の菌体発酵によって得られます。 生合成には、2つのメチオニンユニットと14個の酢酸ユニットの縮合が関与します 。 発酵過程では、通常、細菌を栄養豊富な培地で培養した後、クロマトグラフィー法を用いて抽出および精製を行います .

工業的製造方法: ベナスタチンAの工業的製造には、大規模な発酵プロセスが用いられます。細菌は、収率を最適化するために、制御された条件下でバイオリアクターで培養されます。 発酵液は、その後、高性能液体クロマトグラフィーなど、抽出および精製工程を経て、純粋なベナスタチンAが単離されます .

準備方法

Synthetic Routes and Reaction Conditions: Benastatin A is primarily obtained through fermentation of the Streptomyces species MI384-DF12. The biosynthesis involves the condensation of two methionine units and fourteen acetate units . The fermentation process typically includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification steps, including high-performance liquid chromatography, to isolate this compound in its pure form .

化学反応の分析

反応の種類: ベナスタチンAは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、複数のヒドロキシル基とベンゾ[a]ナフタセン骨格によって促進されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いることで、ベナスタチンAを酸化してキノン誘導体を生成することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いることで、ベナスタチンAのカルボニル基をヒドロキシル基に還元することができます。

主な生成物:

酸化: キノン誘導体。

還元: ヒドロキシル化誘導体。

置換: 使用する求核剤に応じて、様々な置換誘導体が生成されます。

4. 科学研究への応用

ベナスタチンAは、幅広い科学研究への応用があります:

化学: ポリケチド生合成や酵素阻害の研究におけるモデル化合物として使用されます。

生物学: 細胞の解毒に重要な役割を果たすグルタチオンS-トランスフェラーゼの阻害における役割が調査されています。

科学的研究の応用

Chemical Applications

Benastatin A serves as a model compound for studying polyketide biosynthesis and enzyme inhibition. Its unique structure and biosynthetic pathway have provided insights into the mechanisms of polyketide synthesis, which is essential for developing new therapeutic agents.

Inhibition of Glutathione S-Transferase

This compound has been extensively studied for its inhibitory effects on GST. GST plays a critical role in detoxifying harmful compounds by conjugating them with glutathione. By inhibiting this enzyme, this compound disrupts detoxification processes, leading to the accumulation of toxic substances within cells.

- Mechanism of Action: this compound competes with glutathione for binding sites on GST, effectively inhibiting its activity. This inhibition can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for cancer therapy .

Table 2: Biological Activities of this compound

| Activity | Effect |

|---|---|

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | G1/G0 phase blockage |

| Antibacterial Properties | Effective against MRSA |

Medical Applications

This compound's potential as an anticancer agent is particularly noteworthy. Research indicates that it induces apoptosis and cell cycle arrest in cancer cells, specifically in mouse colon adenocarcinoma cells . This property suggests its utility in developing novel cancer therapies targeting GST-dependent pathways.

- Case Study: In a study involving mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in a dose-dependent decrease in viable cells over three days. DNA fragmentation analysis confirmed that this cell loss was due to apoptosis .

Industrial Applications

The industrial production of this compound involves large-scale fermentation processes using Streptomyces species. The fermentation broth undergoes extraction and purification steps to isolate the compound for further applications.

- Antibiotic Development: Due to its antibacterial properties, this compound is being explored as a potential lead compound for developing new antibiotics, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

作用機序

ベナスタチンAは、主にグルタチオンS-トランスフェラーゼを阻害することで効果を発揮します。この酵素は、グルタチオンと有害な化合物を結合させることで、有害な化合物を解毒する重要な役割を果たしています。 この酵素を阻害することで、ベナスタチンAは解毒過程を阻害し、細胞内に有毒化合物が蓄積されます 。 この機序は、特にがん細胞のアポトーシスを誘導するのに効果的であり、ベナスタチンAを潜在的な抗がん剤にしています .

類似化合物:

ベナスタチンB: ベナスタチンAと構造的に類似しており、ヒドロキシル化パターンがわずかに異なります.

ベナスタチンCおよびD: それぞれ、ベナスタチンAとBの脱炭酸誘導体です.

ベナスタチンK: 異なるストレプトマイセス属から単離された、ベナスタチンAの塩素化誘導体です.

ユニークさ: ベナスタチンAは、特定のヒドロキシル化パターンとペンチル側鎖の存在によってユニークです。 これらの構造的特徴は、グルタチオンS-トランスフェラーゼを阻害し、がん細胞のアポトーシスを誘導する能力など、強力な生物活性に貢献しています .

類似化合物との比較

Benastatin B: Structurally similar to Benastatin A, with slight variations in the hydroxylation pattern.

Benastatin C and D: These are decarboxylated derivatives of this compound and B, respectively.

Benastatin K: A chlorinated derivative of this compound, isolated from a different Streptomyces species.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These structural features contribute to its potent biological activities, particularly its ability to inhibit glutathione S-transferase and induce apoptosis in cancer cells .

生物活性

Benastatin A is a naturally occurring compound derived from the actinobacterium Streptomyces sp. MI384-DF12. This compound has garnered attention due to its diverse biological activities, particularly its inhibitory effects on various enzymes and microorganisms. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy against pathogens, and potential therapeutic applications.

This compound belongs to a class of compounds known as anthrabenzoxocinones. Its chemical structure allows it to interact with biological targets effectively, primarily through enzyme inhibition. The compound has demonstrated significant inhibitory activity against glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells.

Biological Activities

- Inhibition of Glutathione S-transferase (GST)

- Antimicrobial Activity

- Immunomodulatory Effects

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target/Effect | Reference |

|---|---|---|

| GST Inhibition | Human pi class GST | |

| Antimicrobial | Micrococcus luteus | |

| Immunomodulation | Murine lymphocyte blastogenesis |

Detailed Research Findings

A study published in 2024 highlighted the biosynthetic pathway of this compound, indicating that its production involves complex enzymatic processes within Streptomyces species. The research utilized isotopic labeling techniques to trace the biosynthesis, confirming the polyketide origin of this compound .

Another significant finding comes from a comparative analysis of benastatins, where this compound was found to be less potent than its derivatives but still exhibited notable biological activity across different assays .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : The inhibition of GST pi suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by preventing drug resistance mechanisms.

- Antibiotic Development : Its antimicrobial properties indicate potential use as a lead compound for developing new antibiotics, especially against resistant bacterial strains.

- Immunotherapy : The compound's ability to stimulate immune cell proliferation could be explored further for applications in vaccine development or immunomodulation therapies.

特性

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKHTANQJZVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160848 | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-85-1 | |

| Record name | Benastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。